Ethyl 4-(3-methylphenoxy)-3-propanamidobenzoate
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Overview
Description
Ethyl 4-(3-methylphenoxy)-3-propanamidobenzoate is an organic compound that features a benzoate ester linked to a propanamide group, which is further connected to a methylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-methylphenoxy)-3-propanamidobenzoate can be achieved through several synthetic routes. One common method involves the Williamson Ether Synthesis, where an alkyl halide undergoes nucleophilic substitution by an alkoxide to form an ether . This reaction is typically carried out under mild conditions using primary alkyl halides or methyl halides to avoid elimination reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-methylphenoxy)-3-propanamidobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-(3-methylphenoxy)-3-propanamidobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 4-(3-methylphenoxy)-3-propanamidobenzoate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(3-chlorophenoxy)-3-propanamidobenzoate
- Ethyl 4-(3-fluorophenoxy)-3-propanamidobenzoate
- Ethyl 4-(3-bromophenoxy)-3-propanamidobenzoate
Uniqueness
Ethyl 4-(3-methylphenoxy)-3-propanamidobenzoate is unique due to the presence of the methyl group on the phenoxy moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .
Properties
CAS No. |
81401-52-7 |
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Molecular Formula |
C19H21NO4 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
ethyl 4-(3-methylphenoxy)-3-(propanoylamino)benzoate |
InChI |
InChI=1S/C19H21NO4/c1-4-18(21)20-16-12-14(19(22)23-5-2)9-10-17(16)24-15-8-6-7-13(3)11-15/h6-12H,4-5H2,1-3H3,(H,20,21) |
InChI Key |
RQVORHAVDIYSKA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)C(=O)OCC)OC2=CC=CC(=C2)C |
Origin of Product |
United States |
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